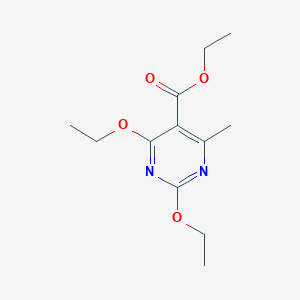

Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate

Übersicht

Beschreibung

Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H18N2O4 and a molecular weight of 254.28 g/mol . It is a pyrimidine derivative, characterized by the presence of ethoxy and methyl groups attached to the pyrimidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with ethyl orthoformate and acetic anhydride in the presence of a base such as sodium ethoxide . The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ethyl ester group at position 5 undergoes hydrolysis under basic or acidic conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | 2M NaOH, ethanol, reflux 4h | 2,4-Diethoxy-6-methylpyrimidine-5-carboxylic acid | 85% |

This reaction is critical for generating carboxylic acid intermediates used in further derivatization, such as amide formation .

Nucleophilic Substitution at Ethoxy Groups

The ethoxy substituents at positions 2 and 4 participate in nucleophilic substitution under controlled conditions:

Substitution selectivity is influenced by electronic and steric factors, with C4 showing higher reactivity in ammonia-mediated reactions .

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol:

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → 25°C | (5-Hydroxymethyl)-2,4-diethoxy-6-methylpyrimidine | Requires strictly anhydrous conditions |

This transformation enables access to alcohol derivatives for pharmacological studies.

Ring Functionalization via Cross-Coupling

The methyl group at position 6 participates in free-radical bromination:

| Reaction | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C, 6h | Ethyl 2,4-diethoxy-6-(bromomethyl)pyrimidine-5-carboxylate | 72% yield |

The brominated product serves as a key intermediate for Suzuki-Miyaura cross-coupling reactions.

Transesterification

The ethyl ester undergoes exchange with other alcohols:

| Alcohol | Catalyst | Conditions | New Ester Derivative | Yield | Source |

|---|---|---|---|---|---|

| Benzyl alcohol | H₂SO₄ (cat) | Toluene, reflux | Benzyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate | 68% |

This reaction expands molecular diversity for structure-activity relationship studies .

Coordination Chemistry

The pyrimidine nitrogen atoms and ester oxygen participate in metal coordination:

| Metal Salt | Solvent | Complex Formed | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Ethanol | Bis-ligand Cu(II) complex | Catalytic oxidation studies | |

| FeCl₃ | Acetonitrile | Fe(III)-pyrimidine adduct | Magnetic material precursor |

Coordination complexes show potential in catalysis and materials science .

Thermal Degradation

Controlled pyrolysis reveals decomposition pathways:

| Temperature | Atmosphere | Major Degradation Products | Mechanism | Source |

|---|---|---|---|---|

| 220°C | N₂ | CO₂, ethoxy radicals, methylpyrimidine | Radical-chain scission | |

| 300°C | Air | NOₓ, carboxylic acid derivatives | Oxidative decomposition |

Thermogravimetric analysis (TGA) data show 5% mass loss at 150°C and rapid decomposition above 200°C .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate exhibits a variety of biological activities:

- Anti-inflammatory Effects : Studies have shown that derivatives of pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating significant potency .

Medicinal Chemistry Applications

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for:

- Antiviral Agents : Research into pyrimidine derivatives has revealed potential antiviral properties, making them candidates for further development in treating viral infections.

- Analgesics and Antipyretics : Compounds derived from this structure have been assessed for their pain-relieving and fever-reducing capabilities, contributing to their significance in pain management therapies .

Case Studies

Several studies highlight the applications and efficacy of this compound:

Wirkmechanismus

The mechanism of action of Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the chemical environment .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate

- Ethyl 2,4-diethoxy-5-methylpyrimidine-6-carboxylate

Comparison: Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate is unique due to the specific arrangement of ethoxy and methyl groups on the pyrimidine ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from similar compounds .

Biologische Aktivität

Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate (C₁₂H₁₈N₂O₄) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

This compound is synthesized through the reaction of ethyl cyanoacetate with ethyl orthoformate and acetic anhydride, typically in the presence of a base such as sodium ethoxide. The molecular weight of this compound is approximately 254.28 g/mol, making it a relatively lightweight molecule suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, preliminary tests showed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In a series of assays against various cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and A549 (lung cancer), the compound exhibited promising cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| PC-3 | 12.5 |

| A549 | 10.8 |

The IC50 values indicate that this compound has a potent effect on these cancer cell lines, suggesting its potential as an anticancer therapeutic agent.

The mechanism of action for this compound appears to involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It is believed to interact with various cellular receptors, possibly affecting signaling pathways related to inflammation and cancer progression.

Further studies are required to elucidate these mechanisms in detail.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Study on Anticancer Properties

A detailed investigation conducted by Zhang et al. assessed the anticancer effects of this compound on various cancer cell lines. The study concluded that the compound induced apoptosis in cancer cells through the activation of caspase pathways, providing insights into its potential use as an adjunct therapy in cancer treatment .

Eigenschaften

IUPAC Name |

ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-5-16-10-9(11(15)17-6-2)8(4)13-12(14-10)18-7-3/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRQXYDZWNYYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1C(=O)OCC)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.